Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-
Description
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is a benzaldehyde derivative substituted at the para position with an ethynyl group (C≡CH) bearing a tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) moiety. The TIPS group is a bulky silicon-based protecting group widely used in organic synthesis to stabilize alkynes and prevent undesired reactions. This compound’s structure combines the electrophilic aldehyde functionality with a sterically shielded alkyne, making it valuable in cross-coupling reactions (e.g., Sonogashira coupling) and materials science applications.
Properties
CAS No. |
307930-42-3 |
|---|---|
Molecular Formula |
C18H26OSi |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
4-[2-tri(propan-2-yl)silylethynyl]benzaldehyde |
InChI |
InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-7-9-18(13-19)10-8-17/h7-10,13-16H,1-6H3 |
InChI Key |
RVBMUBZBPRCKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C=O)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is performed between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires anhydrous conditions to prevent the hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed
Oxidation: 4-[[tris(1-methylethyl)silyl]ethynyl]benzoic acid.
Reduction: 4-[[tris(1-methylethyl)silyl]ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reactants used.
Scientific Research Applications
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of the target compound with related benzaldehyde derivatives:
Notes:
- *Estimated based on TIPS group’s contribution (~186 g/mol) to benzaldehyde (106.12 g/mol).
- TMS (trimethylsilyl) and TBS (tert-butyldimethylsilyl) are smaller than TIPS, impacting reactivity and stability .
Research Findings and Limitations
- Data Limitations : Physical properties (e.g., melting point, solubility) are inferred from structural analogs due to absent experimental data.
Biological Activity
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- (CAS No. 307930-42-3) is a silane-substituted benzaldehyde derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzaldehyde core with a tris(1-methylethyl)silyl ethynyl group attached, which enhances its lipophilicity and potentially alters its biological interactions. The molecular formula is with a molecular weight of approximately 278.43 g/mol.
| Property | Value |
|---|---|
| CAS Number | 307930-42-3 |
| Molecular Formula | C16H22OSi |
| Molecular Weight | 278.43 g/mol |
| IUPAC Name | Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- |
Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that certain substituted benzaldehydes possess moderate antibacterial and antifungal properties, suggesting that the presence of the silyl group may enhance these effects through increased membrane permeability or interaction with microbial enzymes .
Cytotoxicity and Anticancer Potential
Benzaldehyde derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- have shown promising results in inhibiting cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .
The biological activity of benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer metabolism, such as xanthine oxidase (XO). The interaction between these compounds and XO suggests that hydrogen bonding and hydrophobic interactions play significant roles in their inhibitory activity .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptotic pathways .
- Cell Cycle Arrest : Research has shown that certain benzaldehyde derivatives can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), which contributes to their anticancer efficacy .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various benzaldehyde derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of silyl groups significantly enhanced the antimicrobial potency compared to unsubstituted benzaldehydes.
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. Mechanistic studies revealed that this compound induced apoptosis via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
